2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a nitro group attached to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 4-methoxyaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to nitration to introduce the nitro group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{[(4-METHOXYANILINO)METHYL]PHENOL
- 2-(ANILINOMETHYL)PHENOL
Uniqueness
2-{[(4-METHOXYPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy, amino, and nitro groups in the isoindole core provides a distinct structural framework that can be exploited for various applications .
Properties
Molecular Formula |
C16H13N3O5 |
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Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O5/c1-24-11-7-5-10(6-8-11)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3 |
InChI Key |
PXPVRCYXUAWTMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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